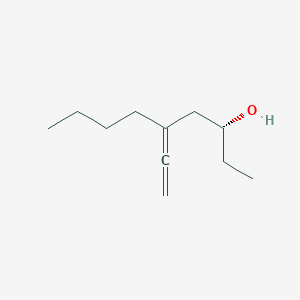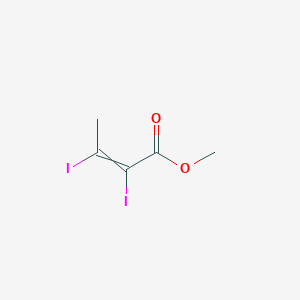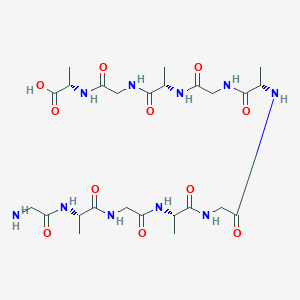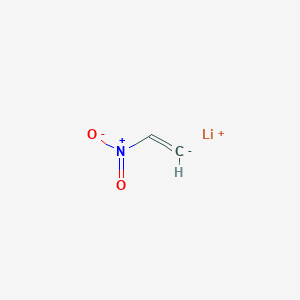
Ethyl (4-amino-4-oxo-2-butanyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-amino-4-oxo-2-butanyl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-amino-4-oxo-2-butanyl)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl carbamate with a suitable amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Another method involves the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-amino-4-oxo-2-butanyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-amino-4-oxo-2-butanyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl (4-amino-4-oxo-2-butanyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: Another carbamate ester with similar chemical properties but different applications.
Isopropyl carbamate: Used in similar industrial applications but with different reactivity and stability.
Phenyl carbamate: Known for its use in organic synthesis and as a protecting group.
Uniqueness
Ethyl (4-amino-4-oxo-2-butanyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
756579-83-6 |
|---|---|
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
ethyl N-(4-amino-4-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-3-12-7(11)9-5(2)4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) |
InChI-Schlüssel |
ZPKZWIFFQCKNDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(C)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)

![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)


![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)


![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)

![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)


